An In-depth Technical Guide to the Physicochemical Properties of 1-Iodoheptafluorobut-1-ene
An In-depth Technical Guide to the Physicochemical Properties of 1-Iodoheptafluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-Iodoheptafluorobut-1-ene, with a specific focus on the isomer 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene (CAS 378-82-5). As a valuable synthetic intermediate in the development of novel fluorinated molecules, a thorough understanding of its physical and chemical characteristics is paramount for its effective and safe utilization in research and development.
Introduction: The Significance of Fluorinated Iodoalkenes
Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique properties, including high thermal stability and chemical resistance. Within this class, fluorinated iodoalkenes such as 1-Iodoheptafluorobut-1-ene serve as versatile building blocks in organic synthesis. The presence of both a reactive carbon-iodine bond and a fluorinated alkene moiety allows for a diverse range of chemical transformations, making it a key precursor for the synthesis of complex fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science.
The specific isomer, 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene, possesses a unique arrangement of fluorine atoms and an iodine atom on a butene backbone, which dictates its reactivity and physical behavior. This guide will delve into the known physicochemical properties of this compound, providing a foundational understanding for its application in the laboratory.
Molecular and Physicochemical Profile
A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. This section outlines the key properties of 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene.
Core Identification and Properties
| Property | Value | Source(s) |
| Chemical Name | 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene | [1] |
| CAS Number | 378-82-5 | [1] |
| Molecular Formula | C₄F₇I | [1] |
| Molecular Weight | 307.94 g/mol | [1] |
| Canonical SMILES | C(=C(F)F)(C(C(F)(F)I)(F)F)F | [1] |
| InChI Key | OTNATHMOKBJZEJ-UHFFFAOYSA-N | [1] |
| Property (for isomer CAS 374-98-1) | Value | Source(s) |
| Boiling Point | 91-92 °C | [2] |
| Density | 2.054 g/mL | [3] |
| Refractive Index | 1.3625 | [3] |
Solubility Profile
Precise solubility data for 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene is not extensively documented. However, based on the general behavior of similar fluorinated organic compounds, a qualitative solubility profile can be inferred:
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Soluble in: Common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and other fluorinated solvents.
-
Insoluble in: Water and other highly polar protic solvents.
The high degree of fluorination significantly reduces the molecule's polarity and its ability to form hydrogen bonds, leading to its hydrophobic nature.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. This section provides an overview of the expected spectroscopic features of 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene, ¹⁹F and ¹³C NMR would be particularly informative.
-
¹⁹F NMR: Due to the presence of seven fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum is expected to show multiple distinct signals. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei would provide valuable information about their relative positions. The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of these signals.[4][5]
-
¹³C NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, would exhibit four main signals corresponding to the four carbon atoms of the butene chain. The signals for the carbon atoms bonded to fluorine will be split into multiplets due to C-F coupling, with the magnitude of the coupling constant providing information about the number of bonds separating the carbon and fluorine atoms.[6][7]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1000-1400 cm⁻¹. A weaker absorption band corresponding to the C=C stretching vibration of the fluoroalkene would be expected around 1600-1700 cm⁻¹. A study on the related compound 1,1,2,3,3,4,4-heptafluorobut-1-ene reported its IR spectrum, which can serve as a useful reference.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene, the molecular ion peak ([M]⁺) would be observed at m/z 308. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Fragmentation would likely involve the loss of an iodine atom (m/z 181) and various fluorinated fragments.
Reactivity and Stability
The chemical behavior of 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene is dictated by its functional groups: the carbon-iodine bond and the electron-deficient double bond.
-
Carbon-Iodine Bond Reactivity: The C-I bond is the most reactive site in the molecule and can participate in a variety of reactions, including nucleophilic substitution, radical reactions, and cross-coupling reactions. This makes it a valuable precursor for introducing the heptafluorobutenyl group into other molecules.
-
Alkene Reactivity: The double bond is electron-deficient due to the presence of the electron-withdrawing fluorine atoms. This makes it susceptible to nucleophilic attack.
-
Stability: The compound is expected to be relatively stable under normal laboratory conditions, but it may be sensitive to light and strong bases. The high fluorine content contributes to its thermal and chemical stability compared to its non-fluorinated analogs.
Experimental Protocols: A Practical Guide
While specific experimental data for 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene is limited, this section provides generalized protocols for the determination of key physicochemical properties, adaptable for this and similar fluorinated compounds.
Determination of Boiling Point (Micro-method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample quantities, a micro-boiling point determination is appropriate.
Procedure:
-
Seal one end of a capillary tube using a Bunsen burner.
-
Introduce a small amount of the liquid sample into a small diameter test tube (Thiele tube or similar).
-
Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer.
-
Heat the apparatus slowly in an oil bath.
-
Observe the capillary tube. A stream of bubbles will emerge from the open end as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Refractive Index
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Procedure (using an Abbe Refractometer):
-
Ensure the refractometer prisms are clean.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of the liquid sample to the surface of the lower prism.
-
Close the prisms and ensure the liquid film is free of air bubbles.
-
Adjust the light source and the focus to obtain a sharp borderline in the eyepiece.
-
Move the borderline to the center of the crosshairs using the coarse and fine adjustment knobs.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
Safety and Handling
As with all halogenated and fluorinated compounds, 1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[9]
Conclusion
1,1,2,3,3,4,4-heptafluoro-4-iodobut-1-ene is a valuable fluorinated building block with significant potential in synthetic chemistry. While a complete experimental dataset of its physicochemical properties is not yet fully established in the public domain, this guide provides a comprehensive overview of its known characteristics and the expected behavior based on related compounds. The provided experimental protocols offer a starting point for the in-house determination of its key properties. As research into fluorinated molecules continues to expand, a thorough understanding of intermediates like 1-Iodoheptafluorobut-1-ene will be crucial for the development of next-generation materials and pharmaceuticals.
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